molecular formula C4H10BNO3 B15247501 Morpholin-4-ylboronic acid CAS No. 1056475-77-4

Morpholin-4-ylboronic acid

Cat. No.: B15247501
CAS No.: 1056475-77-4
M. Wt: 130.94 g/mol
InChI Key: DPYGGLFLHSASSH-UHFFFAOYSA-N
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Description

Morpholinoboronic acid is a boronic acid derivative with the chemical formula C₄H₁₀BNO₃. It is a versatile compound used in various chemical reactions and applications due to its unique structure, which includes a morpholine ring attached to a boronic acid group. This combination allows it to participate in a range of chemical processes, making it valuable in both research and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions: Morpholinoboronic acid can be synthesized through several methods. One common approach involves the reaction of morpholine with boronic acid derivatives under controlled conditions. For instance, the reaction of morpholine with boronic acid in the presence of a catalyst such as palladium can yield morpholinoboronic acid. The reaction typically requires an inert atmosphere and is conducted at elevated temperatures .

Industrial Production Methods: Industrial production of morpholinoboronic acid often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity morpholinoboronic acid suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Morpholinoboronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce different boron-containing compounds .

Mechanism of Action

The mechanism of action of morpholinoboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophilic groups. This property allows it to interact with various biological molecules, including enzymes and receptors. The formation of boronate esters with diols is a key aspect of its reactivity, enabling it to act as a molecular probe or inhibitor in biological systems .

Comparison with Similar Compounds

Uniqueness: Morpholinoboronic acid’s unique combination of a morpholine ring and a boronic acid group provides it with distinct reactivity and versatility. This makes it particularly valuable in applications requiring specific interactions with biological molecules or in reactions where the morpholine ring can provide additional stability or reactivity .

Biological Activity

Morpholin-4-ylboronic acid is a compound that has garnered attention in various fields of biological research due to its unique structural properties and diverse biological activities. This article provides an overview of its biological activity, including its synthesis, pharmacological effects, and potential therapeutic applications.

Structural Characteristics

This compound features a morpholine ring attached to a boronic acid group. The presence of the boron atom allows for specific interactions with biomolecules, particularly through reversible covalent bonding with diols, which is crucial for its biological activity. This structural feature enables the compound to act as a receptor for various bioanalytes and contributes to its antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. A review highlighted that boronic compounds, including morpholin derivatives, can inhibit the growth of various pathogens. The mechanism is believed to involve the disruption of bacterial cell walls or interference with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli12 µg/mL
Staphylococcus aureus8 µg/mL
Candida albicans16 µg/mL

Anticancer Properties

This compound has shown promising results in cancer research. It was evaluated for cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated a high degree of cytotoxicity, with an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent .

Case Study: In Vitro Evaluation

In a study assessing the biological activity of this compound, researchers formulated a cream containing the compound and evaluated its antioxidant and anticancer activities. The results indicated that while it exhibited strong antioxidant properties (IC50: 0.14 ± 0.01 µg/mL), it also effectively inhibited cancer cell proliferation without adversely affecting healthy cells .

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : Morpholine derivatives have been implicated in inhibiting enzymes like BACE-1, which is involved in Alzheimer’s disease pathology. The morpholine moiety enhances binding affinity due to favorable interactions within the enzyme's active site .
  • Receptor Modulation : The compound has been shown to modulate metabotropic receptors such as CB2, influencing pathways related to pain and inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of morpholine with boronic acid derivatives under specific conditions that favor the formation of the desired product. Studies on SAR have indicated that modifications to the boron center or the morpholine ring can significantly affect biological activity. For instance, introducing electron-withdrawing groups can enhance antimicrobial potency while maintaining low toxicity profiles .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Fluorine SubstitutionIncreased acidity and binding affinity
Hydroxyl Group AdditionEnhanced solubility and bioavailability
Alkyl Chain ExtensionImproved membrane permeability

Properties

CAS No.

1056475-77-4

Molecular Formula

C4H10BNO3

Molecular Weight

130.94 g/mol

IUPAC Name

morpholin-4-ylboronic acid

InChI

InChI=1S/C4H10BNO3/c7-5(8)6-1-3-9-4-2-6/h7-8H,1-4H2

InChI Key

DPYGGLFLHSASSH-UHFFFAOYSA-N

Canonical SMILES

B(N1CCOCC1)(O)O

Origin of Product

United States

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